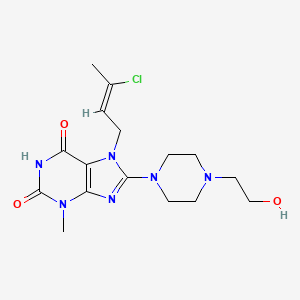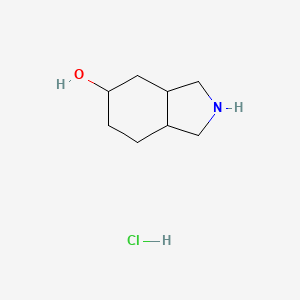![molecular formula C21H15ClN4O3 B2791788 3-(4-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-64-9](/img/structure/B2791788.png)
3-(4-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring and an oxazole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The purine and oxazole rings are aromatic, which may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the chlorobenzyl groups might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of polar functional groups might make it soluble in polar solvents .作用機序
K252a acts as a competitive inhibitor of ATP binding to the kinase domain of protein kinases. It binds to the ATP binding site and prevents the transfer of phosphate groups to downstream substrates, resulting in the inhibition of kinase activity. This mechanism of action makes K252a a potent inhibitor of multiple kinases.
Biochemical and Physiological Effects:
K252a has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. In addition, K252a has been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the major advantages of using K252a in lab experiments is its potency and specificity as a kinase inhibitor. It has been shown to be effective in inhibiting a wide range of kinases, making it a valuable tool in the study of signal transduction pathways. However, one of the limitations of using K252a is its potential toxicity, which can be a concern in certain experimental systems.
将来の方向性
There are several future directions for the study of K252a. One area of interest is the development of more potent and specific kinase inhibitors based on the structure of K252a. In addition, the potential use of K252a in the treatment of neurodegenerative diseases continues to be an area of active research. Finally, the study of the biochemical and physiological effects of K252a on various cell types and in different experimental systems remains an important area of investigation.
合成法
K252a can be synthesized through various methods, including total synthesis and semi-synthesis. One of the most common methods is the semi-synthesis method, which involves the conversion of the natural product staurosporine into K252a through a series of chemical reactions.
科学的研究の応用
K252a has been widely used in scientific research as a potent inhibitor of protein kinases. It has been shown to inhibit a variety of kinases, including receptor tyrosine kinases, serine/threonine kinases, and protein kinase C. This makes K252a a valuable tool in the study of signal transduction pathways and cellular processes such as cell proliferation, differentiation, and apoptosis.
Safety and Hazards
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c1-24-18-17(19(27)26(21(24)28)11-13-7-9-15(22)10-8-13)25-12-16(29-20(25)23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKLQLQVONGERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4C=C(OC4=N2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)
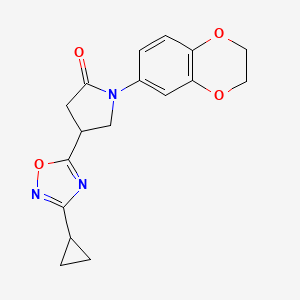
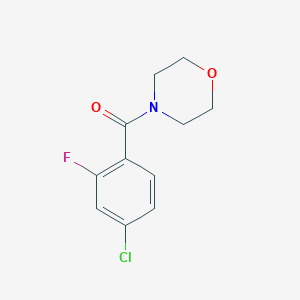
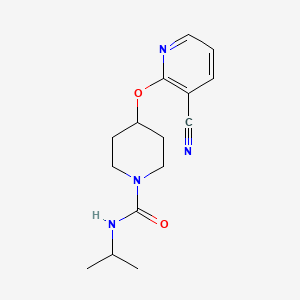


![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl-1,2-thiazole-5-carboxylic acid](/img/structure/B2791719.png)
![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2791720.png)
![N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2791721.png)
![2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile](/img/structure/B2791723.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2791725.png)
